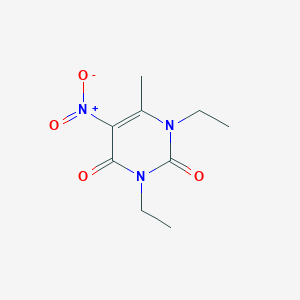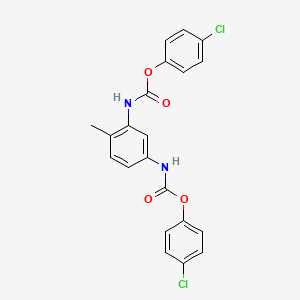
N,N'-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with 4-chlorophenyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4-methyl-1,3-phenylenediamine+2×4-chlorophenyl chloroformate→N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxycarbonyl groups can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The aromatic rings and amine groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide solutions can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are 4-methyl-1,3-phenylenediamine and 4-chlorophenol.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-chlorophenoxycarbonyl)-1,4-phenylenediamine: Similar structure but with a different substitution pattern on the aromatic ring.
N,N’-Bis(4-bromophenoxycarbonyl)-4-methyl-1,3-phenylenediamine: Similar structure but with bromine atoms instead of chlorine.
N,N’-Bis(4-methylphenoxycarbonyl)-4-methyl-1,3-phenylenediamine: Similar structure but with methyl groups instead of chlorine.
Uniqueness
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to the presence of 4-chlorophenoxycarbonyl groups, which impart specific chemical and physical properties. These properties make it suitable for a range of applications that may not be achievable with similar compounds.
Propriétés
Numéro CAS |
33275-07-9 |
|---|---|
Formule moléculaire |
C21H16Cl2N2O4 |
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
(4-chlorophenyl) N-[3-[(4-chlorophenoxy)carbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-13-2-7-16(24-20(26)28-17-8-3-14(22)4-9-17)12-19(13)25-21(27)29-18-10-5-15(23)6-11-18/h2-12H,1H3,(H,24,26)(H,25,27) |
Clé InChI |
IFRNSPYXENSBIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)Cl)NC(=O)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)

![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)


![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)
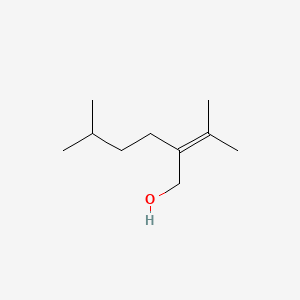


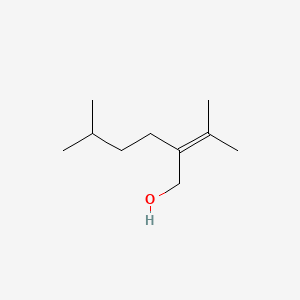
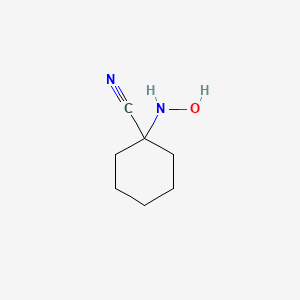
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)
